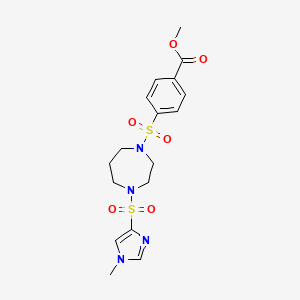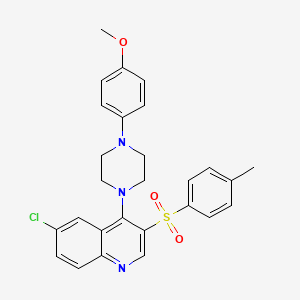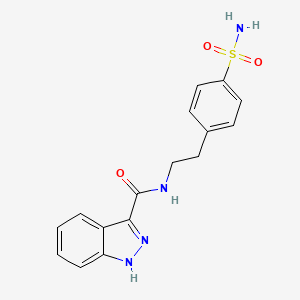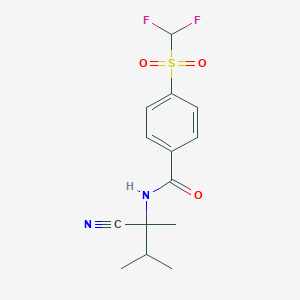![molecular formula C21H25N5O2 B2659555 (2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034347-53-8](/img/structure/B2659555.png)
(2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethylfuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibitors
A study by Mekky & Sanad (2020) demonstrated the effectiveness of similar compounds in inhibiting bacterial biofilms, especially against strains like E. coli, S. aureus, and S. mutans. These compounds showed better biofilm inhibition than Ciprofloxacin, a commonly used antibiotic.
Structural and Synthetic Chemistry
The work of Yoshimura, Sugiyama, & Nakamura (1973) focused on the synthesis and substitution reactions of related piperazine compounds, shedding light on their structural configurations and reaction processes.
Piperazine Derivatives Synthesis
Research by Clark & Elbaum (2007) explored methods for synthesizing various 2-substituted piperazines, providing a foundation for creating a range of derivatives, including those related to the compound .
Antimicrobial Activities
A study by Hassan (2013) synthesized and evaluated the antimicrobial activity of pyrazoline and pyrazole derivatives against different bacterial strains, offering insights into the potential antimicrobial properties of similar compounds.
Palladium Complexes with Tetradentate-Nitrogen Donor Ligands
Research by Espinal et al. (2008) focused on the synthesis of palladium complexes with similar nitrogen donor ligands, which could be relevant in understanding the coordination chemistry of the compound .
Novel Synthesis of Pyrazole Derivatives
The study by Hote & Lokhande (2014) presented the synthesis of pyrazole derivatives, which might share similar synthetic pathways or chemical properties with the compound being studied.
One-Pot Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2018) investigated the one-pot synthesis of dihydropyrimidinone derivatives containing piperazine, which is relevant for understanding the synthetic versatility of piperazine-based compounds.
Molecular Interaction with CB1 Cannabinoid Receptor
A study by Shim et al. (2002) explored the molecular interaction of a piperazine antagonist with the CB1 cannabinoid receptor, offering insights into the potential pharmacological applications of similar piperazine-based compounds.
Antibacterial, Antifungal, and Anticonvulsant Evaluation
Research by Rajasekaran, Murugesan, & Anandarajagopal (2006) synthesized and evaluated the antibacterial, antifungal, and anticonvulsant activities of novel triazole derivatives, which might be similar to the compound of interest in terms of biological activity.
Synthesis and Interaction with Metal Ions
A study by Aguiari et al. (1992) focused on the synthesis of Schiff bases and their interaction with metal ions, relevant for understanding the coordination chemistry of compounds with similar structural features.
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-13-17(15(2)28-14)21(27)25-11-9-24(10-12-25)20-19-16-5-3-4-6-18(16)23-26(19)8-7-22-20/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGPJYIVUAPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B2659472.png)
![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2659475.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)


![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)




![7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2659493.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)
